tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate
Description
Properties
Molecular Formula |
C12H20INO2 |
|---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]carbamate |
InChI |
InChI=1S/C12H20INO2/c1-10(2,3)16-9(15)14-5-4-11-6-12(13,7-11)8-11/h4-8H2,1-3H3,(H,14,15) |
InChI Key |
XYNAJUPMDWTZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC12CC(C1)(C2)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Bicyclo[1.1.1]pentane Derivatives
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically involves the generation of the bicyclic framework from precursors such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane or [1.1.1]propellane, followed by functionalization steps to introduce substituents including iodine and carbamate groups.
Two main approaches are reported:
Organolithium-mediated cyclization: Organolithium reagents (e.g., phenyllithium) are reacted with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in ether solvents at low temperatures (-80 °C to 0 °C) to generate bicyclo[1.1.1]pentane intermediates. The reaction is typically performed under inert atmosphere with careful temperature control to optimize yield and selectivity.
Radical and photochemical methods: Photochemical or radical reactions involving [1.1.1]propellane and haloalkanes or haloesters under irradiation or with radical initiators (e.g., triethylborane) enable the formation of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives in a single step. This method is noted for its efficiency and mild conditions.
Specific Preparation of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate
While direct literature on the exact ethyl-linked iodinated carbamate is limited, closely related compounds such as tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate have been synthesized using the following general route:
Synthesis of 3-iodobicyclo[1.1.1]pentane intermediates:
- Starting from [1.1.1]propellane, a radical addition of ethyl iodoacetate or similar iodoalkyl reagents is performed in the presence of triethylborane as a radical initiator at room temperature or 0 °C.
- This yields the corresponding 3-iodobicyclo[1.1.1]pentane derivatives with high efficiency (yields up to 92%) after purification by column chromatography.
Introduction of the carbamate protecting group:
- The amino group on the bicyclo[1.1.1]pentane scaffold is protected using tert-butyl carbamate (Boc) chemistry, typically by reacting the corresponding amine with di-tert-butyl dicarbonate under mild conditions to afford tert-butyl N-substituted carbamates.
- For the ethyl-linked variant, the aminoethyl side chain is introduced via nucleophilic substitution or reductive amination on the iodinated bicyclo[1.1.1]pentane intermediate.
Reaction Conditions and Optimization
Solvent and Temperature Effects
- Ether solvents such as diethyl ether, tetrahydrofuran, and methyl tetrahydrofuran are preferred for organolithium reactions due to their ability to stabilize reactive intermediates.
- Aromatic solvents (benzene, toluene) and alkanes (pentane, hexane) have also been used depending on the step and desired reaction kinetics.
- Low temperatures (-80 °C to 0 °C) are critical to control the reactivity of organolithium reagents and avoid side reactions.
Mechanistic Insights
- The organolithium approach proceeds via nucleophilic attack on the cyclopropane ring, opening it to form the bicyclo[1.1.1]pentane core.
- Radical methods utilize the high ring strain of [1.1.1]propellane to undergo radical addition, initiated by oxygen-activated triethylborane, to form the 1,3-disubstituted bicyclic products efficiently.
- The iodide substituent serves as a versatile handle for further functionalization via cross-coupling or nucleophilic substitution.
Summary Table of Preparation Methods
| Preparation Aspect | Organolithium Method | Radical/Photochemical Method |
|---|---|---|
| Starting materials | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | [1.1.1]Propellane + iodoalkyl reagents |
| Key reagents | Phenyllithium, ethers | Triethylborane, ethyl iodoacetate |
| Temperature range | -80 °C to 0 °C | 0 °C to room temperature |
| Reaction time | 1-2 hours | 15 minutes to 2 hours |
| Yield range | 90-94% | 85-92% |
| Advantages | High selectivity, well-controlled | Mild conditions, efficient radical initiation |
| Limitations | Requires low temperature, air-sensitive reagents | Radical reactions may need oxygen initiation |
Chemical Reactions Analysis
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as hydroxyl or carbonyl groups.
Scientific Research Applications
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential in creating new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Reactivity
- Aminomethyl Derivatives: The free amine in tert-butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate permits further functionalization via amide bond formation, unlike tert-butyl-protected analogs .
Research Findings and Data
Physicochemical Properties
- LogP Values: Iodine-substituted BCP-carbamates exhibit higher hydrophobicity (LogP ~2.5) compared to hydroxyethyl (LogP ~1.2) or aminomethyl (LogP ~0.8) analogs .
- Thermal Stability : Fluorinated derivatives (e.g., CAS 1826900-85-9) show enhanced thermal stability (decomposition >250°C) due to strong C–F bonds .
Q & A
Q. Comparative Analysis :
Advanced: What purification challenges arise during scale-up, and how are they addressed?
Methodological Answer:
Challenges include:
- By-Product Removal : Diiodinated isomers require silica gel chromatography (hexane/EtOAc gradients) .
- Solubility Issues : Use mixed solvents (e.g., CH₂Cl₂/MeOH) for recrystallization .
- Purity Validation : LC-MS with ESI+ ionization confirms >98% purity; residual palladium < 10 ppm via ICP-MS .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign bridgehead protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) .
- HRMS : Exact mass validation (e.g., m/z 309.1470 for [M+H]⁺) .
Advanced: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC .
- Degradation Pathways : Acidic conditions hydrolyze the carbamate group; iodine substituent stabilizes the bicyclic core .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
